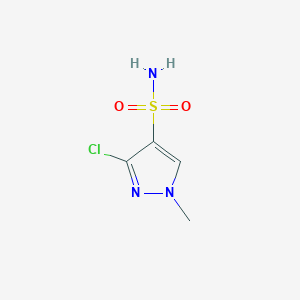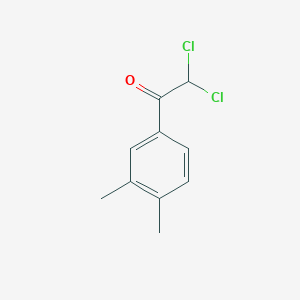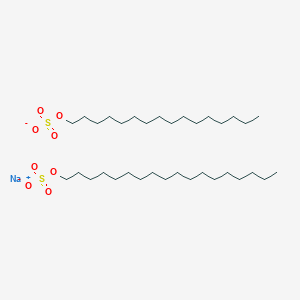
2,3-bis(5-phenylpentanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipvpc is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Dipvpc involves several synthetic routes, each with specific reaction conditions. One common method includes the use of polyvinyl chloride (PVC) as a starting material. The process typically involves the incorporation of various additives such as plasticizers, stabilizers, and fillers to enhance the properties of the final product . The reaction conditions often include temperatures around 120°C with continuous stirring for about 30 minutes .
Industrial Production Methods: In industrial settings, the production of Dipvpc is scaled up using advanced techniques. The process involves the use of high-strength double-layer PVDF-PVC composite membranes, which are prepared by the coating immersion phase separation method . This method enhances the mechanical properties of the composite membrane, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Dipvpc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield products with enhanced stability, while reduction reactions can produce more reactive intermediates .
Wissenschaftliche Forschungsanwendungen
Dipvpc has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, Dipvpc is used as a precursor for synthesizing other complex molecules. Its unique reactivity makes it an ideal candidate for various chemical transformations.
Biology: In biological research, Dipvpc is utilized for studying cellular processes and interactions. Its ability to interact with biological molecules makes it a useful tool for understanding complex biological systems .
Medicine: Its compatibility with biological tissues and ability to encapsulate therapeutic agents make it a promising candidate for targeted drug delivery .
Industry: Industrially, Dipvpc is used in the production of high-strength materials and coatings. Its mechanical properties and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of Dipvpc involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Dipvpc can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds: Some similar compounds include polyvinyl chloride (PVC), polyvinylidene fluoride (PVDF), and other polymer-based materials .
Uniqueness: What sets Dipvpc apart from these compounds is its enhanced mechanical properties and stability. The incorporation of specific additives and the use of advanced production methods contribute to its superior performance in various applications .
Conclusion
Dipvpc is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and potential for various chemical reactions make it a valuable tool for scientific research and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and pave the way for new discoveries.
Eigenschaften
CAS-Nummer |
100031-76-3 |
|---|---|
Molekularformel |
C30H44NO8P |
Molekulargewicht |
577.6 g/mol |
IUPAC-Name |
2,3-bis(5-phenylpentanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H44NO8P/c1-31(2,3)22-23-37-40(34,35)38-25-28(39-30(33)21-13-11-19-27-16-8-5-9-17-27)24-36-29(32)20-12-10-18-26-14-6-4-7-15-26/h4-9,14-17,28H,10-13,18-25H2,1-3H3 |
InChI-Schlüssel |
XDWHTDGBGLKLMJ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
Synonyme |
1,2-diphenylvaleroyl-3-phosphatidylcholine diPVPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)





![2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID](/img/structure/B10697.png)


![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)


